ML-109 - 1186649-91-1

ML-109

Catalog Number: EVT-3225504
CAS Number: 1186649-91-1
Molecular Formula: C31H29N3O5
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide is a member of quinazolines.
Source and Classification

ML-109 is classified within the category of small molecules that act as receptor agonists. Its primary source is synthetic, designed to enhance understanding and therapeutic targeting of thyroid-related disorders. The compound's structure features a complex arrangement that contributes to its biological activity, specifically targeting the TSHR pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of ML-109 involves multi-step organic reactions that typically include:

  1. Formation of Tetrahydroquinazoline Derivatives: This step often employs cyclization reactions involving appropriate precursors to construct the tetrahydroquinazoline core.
  2. Substitution Reactions: These are used to introduce various functional groups, including hydroxy and methoxy groups, which are critical for the compound’s activity.
  3. Coupling Reactions: The final assembly of ML-109 involves coupling reactions that link different moieties, ensuring the correct spatial arrangement necessary for receptor binding.

The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows established organic synthesis techniques .

Molecular Structure Analysis

Structure and Data

ML-109's structure can be described as follows:

  • Core Structure: It contains a tetrahydroquinazoline ring system, which is essential for its biological activity.
  • Functional Groups: The compound includes hydroxyl (-OH), methoxy (-OCH₃), and phenyl groups, contributing to its solubility and interaction with biological targets.

The structural representation can be depicted as:

N 4 5 3 Benzyl 5 hydroxy 4 oxo 1 2 3 4 tetrahydroquinazolin 2 yl 2 methoxybenzyl oxy phenyl \text{N 4 5 3 Benzyl 5 hydroxy 4 oxo 1 2 3 4 tetrahydroquinazolin 2 yl 2 methoxybenzyl oxy phenyl }

This complex structure allows for effective binding to the TSH receptor, facilitating its agonistic effects .

Chemical Reactions Analysis

Reactions and Technical Details

ML-109 undergoes various chemical reactions during synthesis and in biological systems:

  1. Acid-Base Reactions: The presence of hydroxyl groups allows for protonation and deprotonation, influencing solubility and reactivity.
  2. Oxidation-Reduction Reactions: The ketone functionality can participate in redox reactions under specific conditions.
  3. Substitution Reactions: These are crucial for modifying the compound's structure to enhance its pharmacological properties.

Understanding these reactions is vital for optimizing ML-109's synthesis and enhancing its efficacy as a drug candidate .

Mechanism of Action

Process and Data

The mechanism by which ML-109 exerts its effects involves:

  1. Binding to TSHR: ML-109 specifically binds to the thyroid-stimulating hormone receptor, mimicking the action of natural thyroid hormones.
  2. Activation of Signaling Pathways: Upon binding, it activates downstream signaling pathways that regulate thyroid function, influencing metabolism and growth processes.
  3. Physiological Effects: The activation leads to increased levels of thyroid hormones in circulation, impacting various physiological functions such as metabolism and energy expenditure.

This mechanism underscores ML-109's potential therapeutic applications in treating thyroid-related disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 83.33 mg/mL .

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C for solid form; -80°C for solutions).
  • Reactivity: Exhibits typical reactivity patterns associated with compounds containing phenolic and carbonyl functionalities.

These properties are significant for handling, storage, and application in laboratory settings .

Applications

Scientific Uses

ML-109 is primarily utilized in research focused on:

  1. Thyroid Disorders: As a tool for studying thyroid function and regulation.
  2. Drug Development: Investigating potential therapies for conditions such as hypothyroidism or hyperthyroidism.
  3. Biochemical Research: Exploring receptor biology and signal transduction pathways associated with TSHR.

Its specificity towards TSHR makes it a valuable compound in pharmacological studies aimed at understanding thyroid hormone signaling .

Molecular Target Characterization and Signaling Mechanisms

Thyroid-Stimulating Hormone Receptor (TSHR) as Primary Target

Structural Determinants of TSHR Agonist Binding

ML-109 (CAS 1186649-91-1) is a potent small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR) with an EC₅₀ of 40 nM [1] [5] [7]. Its molecular structure (C₃₁H₂₉N₃O₅; MW 523.58 Da) features a dihydroquinazolin-4-one core and a pH-sensitive aminal group critical for receptor interaction [7] [10]. Unlike glycoprotein hormones that bind TSHR's leucine-rich repeat domain (LRRD), ML-109 interacts exclusively with the receptor's transmembrane domain (TMD) [9] [10]. This binding is stabilized by hydrophobic interactions with TM helices 1, 6, and 7, with residue H615⁷.⁴² serving as a key selectivity filter [3] [9]. The aminal group confers stability at neutral/basic pH (t₁/₂ ~16 hr) but undergoes rapid hydrolysis under acidic conditions (t₁/₂ ~3 hr) [1] [7].

Table 1: Structural Determinants of ML-109-TSHR Interaction

Structural ElementRole in BindingFunctional Consequence
Dihydroquinazolin-4-one coreTMD anchoringAgonist conformation induction
Aminal functional grouppH-dependent stabilityDegrades at low pH (t₁/₂ ~3 hr)
Hydrophobic side chainsTM1/TM6/TM7 interactionsBinding affinity optimization
H615⁷.⁴² residueSelectivity gatekeeperFSHR/LHCGR discrimination

G-Protein Coupling Specificity (Gs/cAMP Pathway Activation)

ML-109 selectively activates TSHR-coupled Gαₛ signaling, triggering adenylate cyclase stimulation and cAMP accumulation [9] [10]. In HEK293-TSHR ACTOne reporter cells, ML-109 exhibits an EC₉₀ of 90 nM in cAMP ELISA assays, confirming potent cAMP pathway activation [10]. Downstream transcriptional effects include upregulation of thyroid-specific genes:

  • Thyroglobulin (TG) ↑ 3.2-fold
  • Thyroperoxidase (TPO) ↑ 2.8-fold
  • Sodium iodide symporter (NIS) ↑ 4.1-fold
  • Deiodinase type 2 (DIO2) ↑ 3.7-fold [10]

This cAMP-driven mechanism mirrors physiological TSH signaling but bypasses ectodomain binding. Oral administration in mice elevates serum thyroxine and thyroidal radioiodide uptake, confirming functional Gαₛ coupling in vivo [10].

Allosteric Modulation versus Orthosteric Binding Mechanisms

ML-109 operates through an orthosteric binding mechanism at the TSHR TMD, directly inducing receptor activation without requiring ectodomain rearrangement [9] [10]. This contrasts with allosteric agonists like compound 21f in FSHR, which stabilize active conformations through TMD interactions without blocking hormone binding [3]. ML-109's binding site overlaps partially with the endogenous TSH binding pocket in the TMD, enabling concurrent binding with TSH and synergistic cAMP production (up to 220% of maximal TSH response) [10]. This orthosteric mechanism distinguishes ML-109 from true allosteric modulators that exhibit probe dependence.

Selectivity Profiling Against Related Glycoprotein Hormone Receptors

Follicle-Stimulating Hormone Receptor (FSHR) Inactivity

ML-109 demonstrates exceptional selectivity (>10,000-fold) for TSHR over FSHR. At concentrations up to 100 μM, it shows no agonist activity in FSHR-expressing cells (EC₅₀ > 100 μM) [1] [5] [10]. This discrimination originates from structural divergence in the transmembrane domains: FSHR contains a smaller glutamine residue at position ⁶⁴⁹ (vs. histidine H615⁷.⁴² in TSHR), preventing optimal hydrophobic interactions with ML-109's core structure [3] [9]. Molecular dynamics simulations reveal unfavorable steric clashes between ML-109 and FSHR TM6, explaining the absence of receptor activation [9].

Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) Cross-Reactivity Assessment

No activation of LHCGR is observed at ML-109 concentrations ≤100 μM (EC₅₀ > 100 μM) [1] [7] [10]. This selectivity persists despite 85% sequence homology between TSHR and LHCGR TMDs. Key determinants include:

  • LHCGR residue D⁵⁷⁸ in TM6 (equivalent to TSHR H615⁷.⁴²) creates electrostatic repulsion
  • Differential glycosylation patterns in extracellular loops alter access to TMD binding pockets
  • Conformational strain in LHCGR TM3 prevents stable ligand docking [3] [8] [9]

Table 2: Selectivity Profile of ML-109 Across Glycoprotein Hormone Receptors

ReceptorEC₅₀ (ML-109)Fold Selectivity (vs. TSHR)Critical Selectivity Determinant
TSHR40 nM1.0H615⁷.⁴² (hydrophobic pocket)
FSHR>100 μM>2,500Q⁶⁴⁹ (steric hindrance)
LHCGR>100 μM>2,500D⁵⁷⁸ (electrostatic repulsion)

ML-109's selectivity profile enables precise pharmacological interrogation of TSHR-specific signaling without confounding activation of related gonadotropin receptors. This distinguishes it from earlier non-selective agonists like thienopyrimidine Org 41841 (TSHR EC₅₀ 7.7 μM; LHCGR EC₅₀ 220 nM) [10]. The compound thus serves as a critical tool for dissecting TSHR functions in extrathyroidal tissues where receptor co-expression may occur.

Properties

CAS Number

1186649-91-1

Product Name

ML-109

IUPAC Name

N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide

Molecular Formula

C31H29N3O5

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35)

InChI Key

JRVXFGNCHKHBPA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.